Pinadoline
Overview
Description
Pinadoline is a competitive prostaglandin E2 antagonist and an analgesic agent. It has demonstrated significant antinociceptive activity in animal models, such as the rat writhing and formalin tests. In these tests, this compound was found to be more potent than inhibitors of prostaglandin synthesis but less potent than opiate analgesics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pinadoline involves multiple steps, typically starting with the preparation of key intermediates. The exact synthetic route and reaction conditions can vary, but common methods include the use of chlorinated aromatic compounds and amines under controlled conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and stringent quality control measures to maintain consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
Pinadoline undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms, which may have different pharmacological properties.
Substitution: this compound can undergo substitution reactions, where functional groups on the molecule are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various reagents, including halogens and nucleophiles, can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Pinadoline has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its effects on cellular processes and signaling pathways.
Medicine: Explored for its potential therapeutic applications, particularly in pain management and inflammation.
Industry: Utilized in the development of new pharmaceuticals and chemical products.
Mechanism of Action
Pinadoline exerts its effects by competitively antagonizing prostaglandin E2 receptors. This inhibition reduces the production of prostaglandins, which are involved in pain and inflammation pathways. By blocking these receptors, this compound can effectively reduce pain and inflammation in various conditions.
Comparison with Similar Compounds
Similar Compounds
Indomethacin: Another prostaglandin antagonist with anti-inflammatory properties.
Ibuprofen: A nonsteroidal anti-inflammatory drug that also inhibits prostaglandin synthesis.
Naproxen: Similar to ibuprofen, it is used to reduce pain and inflammation.
Uniqueness of Pinadoline
This compound is unique in its specific antagonistic action on prostaglandin E2 receptors, which distinguishes it from other compounds that may have broader or different mechanisms of action. This specificity can make this compound a valuable tool in research and therapeutic applications where targeted inhibition of prostaglandin E2 is desired.
Properties
CAS No. |
38955-22-5 |
---|---|
Molecular Formula |
C19H19Cl2N3O3 |
Molecular Weight |
408.3 g/mol |
IUPAC Name |
3-chloro-N'-(5-chloropentanoyl)-6H-benzo[b][1,4]benzoxazepine-5-carbohydrazide |
InChI |
InChI=1S/C19H19Cl2N3O3/c20-10-4-3-7-18(25)22-23-19(26)24-12-13-5-1-2-6-16(13)27-17-9-8-14(21)11-15(17)24/h1-2,5-6,8-9,11H,3-4,7,10,12H2,(H,22,25)(H,23,26) |
InChI Key |
OUNSOXPSCMCFHX-UHFFFAOYSA-N |
SMILES |
C1C2=CC=CC=C2OC3=C(N1C(=O)NNC(=O)CCCCCl)C=C(C=C3)Cl |
Canonical SMILES |
C1C2=CC=CC=C2OC3=C(N1C(=O)NNC(=O)CCCCCl)C=C(C=C3)Cl |
Key on ui other cas no. |
38955-22-5 |
Synonyms |
8-chlorodibenz(b,f)(1,4)oxazepine-10(11H)carboxylic acid 2-(5-chloro-1-oxopentyl)hydrazide pinadoline SC 25469 SC-25469 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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